

Technical Guide: IR Spectroscopy of 2-Bromo-5-ethoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzoic acid

CAS No.: 120890-75-7

Cat. No.: B1375563

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CAS No: 120890-75-7 Molecular Formula: $C_9H_9BrO_3$ Molecular Weight: 245.07 g/mol

Executive Summary & Structural Architecture

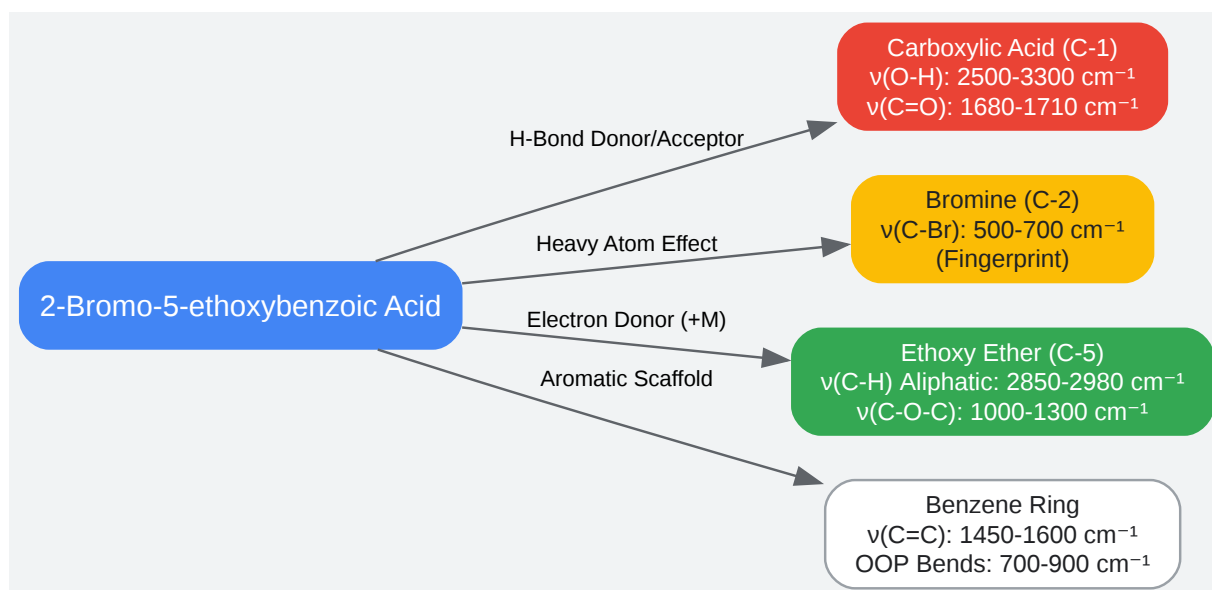
This guide provides a definitive technical framework for the vibrational analysis of **2-Bromo-5-ethoxybenzoic acid**, a critical halogenated building block in medicinal chemistry. Often employed as a scaffold in Suzuki-Miyaura cross-coupling reactions for drug discovery (e.g., urolithin derivatives, kinase inhibitors), the purity of this intermediate is paramount.

Infrared (IR) spectroscopy serves as the primary rapid-screening tool to validate three critical structural integrity markers:

- **Carboxylic Acid Functionality:** Confirmation of the protonated state (vs. carboxylate salt).
- **Ether Linkage:** Verification of the 5-ethoxy substituent integrity.
- **Halogenation Status:** Indirect confirmation of the 2-bromo substitution via aromatic ring mode perturbations.

Molecular Connectivity & Vibrational Nodes

The following diagram maps the core functional groups to their expected vibrational domains.



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Figure 1: Functional group mapping to vibrational spectroscopy zones for CAS 120890-75-7.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following protocol is recommended. This minimizes artifacts caused by moisture (hygroscopicity of the acid) or polymorphism.

Sample Preparation

- Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid ion exchange (formation of K^+ salts) and moisture bands.
- Crystal Material: Diamond or ZnSe (Zinc Selenide).
- Sample State: Solid crystalline powder.
- Pre-treatment: Vacuum dry at 40°C for 2 hours if broad O-H water bands ($>3400 \text{ cm}^{-1}$) obscure the carboxylic O-H stretch.

Instrument Parameters

- Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (High-Res for fingerprinting).
- Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
- Range: 4000 cm^{-1} to 400 cm^{-1} (Mid-IR).

Spectral Interpretation & Band Assignment

The IR spectrum of **2-Bromo-5-ethoxybenzoic acid** is characterized by the interplay between the electron-withdrawing acid/bromine groups and the electron-donating ethoxy group.

A. The High-Frequency Region (4000 – 2500 cm^{-1})

This region validates the presence of the carboxylic acid and differentiates the ethoxy chain from the aromatic core.

- O-H Stretching (Acid Dimer):
 - Position: 2500 – 3300 cm^{-1} (Very broad, medium intensity).
 - Mechanism: Strong intermolecular hydrogen bonding forms cyclic dimers. This band often overlaps the C-H stretching region.
 - Diagnostic: A "fermi resonance" shoulder may appear near 2600-2700 cm^{-1} , characteristic of carboxylic acid dimers.
- C-H Stretching (Aromatic vs. Aliphatic):
 - Aromatic $\nu(\text{C-H})$: 3000 – 3100 cm^{-1} . Weak, sharp spikes on the shoulder of the O-H band.
 - Aliphatic $\nu(\text{C-H})$ (Ethoxy Group): 2850 – 2980 cm^{-1} .
 - Differentiation: Unlike 2-bromobenzoic acid, the 5-ethoxy analog will show distinct bands here (asymmetric and symmetric $-\text{CH}_2-$ and $-\text{CH}_3$ stretches). This is a key purity marker against de-alkylated impurities (e.g., 2-bromo-5-hydroxybenzoic acid).

B. The Double Bond Region (1800 – 1500 cm⁻¹)

The "heartbeat" of the molecule.

- C=O Stretching (Carbonyl):
 - Position: 1680 – 1715 cm⁻¹ (Strong).
 - Shift Analysis: The 2-bromo substituent (ortho) exerts a steric effect that may twist the carboxyl group out of planarity, potentially raising the frequency slightly compared to unsubstituted benzoic acid. However, the electron-donating 5-ethoxy group (para to the Br, meta to COOH) stabilizes the ring. Expect the band to center near 1690-1700 cm⁻¹ for the dimer.
 - Note: If the band appears >1730 cm⁻¹, suspect monomeric species (dilute solution) or ester impurities.
- C=C Aromatic Ring Stretching:
 - Position: 1570 – 1600 cm⁻¹ and 1450 – 1500 cm⁻¹.
 - Pattern: The asymmetry caused by 1,2,5-substitution enhances the intensity of these ring modes compared to symmetric benzenes.

C. The Fingerprint Region (1500 – 400 cm⁻¹)

This region provides the unique identification of the substitution pattern.

- C-O Stretching (Mixed Modes):
 - Aryl-Alkyl Ether (Ar-O-CH₂-): The ethoxy group displays a strong asymmetric stretching band near 1230 – 1270 cm⁻¹.
 - Acid C-O Stretch: Coupled with O-H in-plane bending, usually found at 1280 – 1320 cm⁻¹.
 - Differentiation: Look for the symmetric ether stretch near 1020 – 1050 cm⁻¹.
- C-Br Stretching:

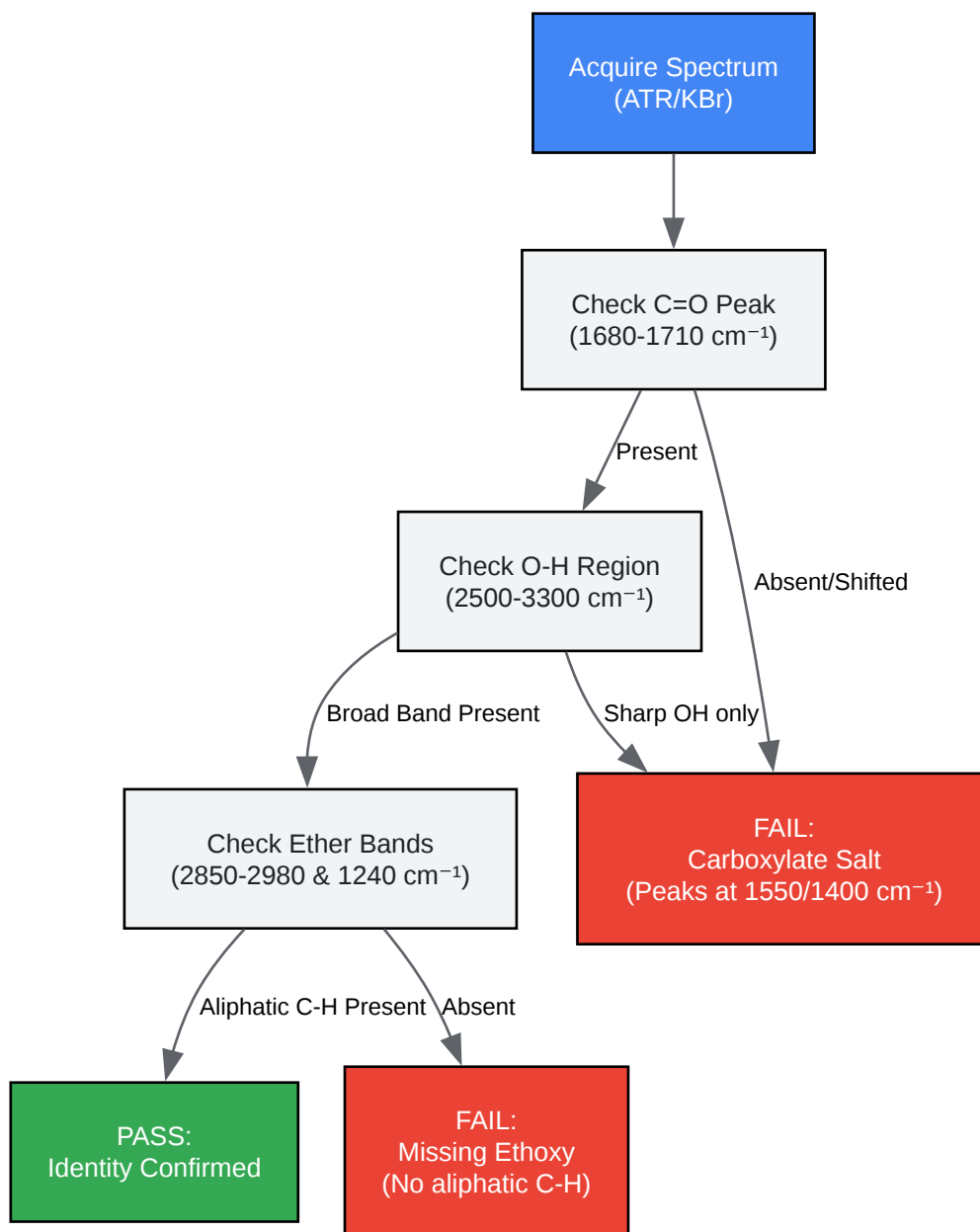
- Position: 500 – 700 cm^{-1} .
- Assignment: Halogen-carbon bonds are heavy and vibrate at low frequencies. While often obscured, a band in the 600-650 cm^{-1} range is consistent with aromatic bromides.
- Out-of-Plane (OOP) Bending:
 - 1,2,5-Substitution Pattern: This specific substitution (2 adjacent hydrogens, 1 isolated hydrogen) typically yields:
 - One strong band $\sim 800\text{-}860\text{ cm}^{-1}$ (2 adjacent H's at C3, C4).
 - One medium band $\sim 860\text{-}900\text{ cm}^{-1}$ (Isolated H at C6).

Summary of Assignments (Reference Table)

Functional Group	Mode	Frequency (cm ⁻¹)	Intensity	Diagnostic Note
Carboxylic Acid	v(O-H)	2500 – 3300	Broad, Med	Centered ~3000; indicates dimer.
Alkane (Ethoxy)	v(C-H)	2850 – 2980	Sharp, Med	Distinguishes from non-alkylated analogs.
Carboxylic Acid	v(C=O)	1680 – 1710	Strong	Primary ID band. Shifts if salt forms.
Aromatic Ring	v(C=C)	1575 – 1600	Med	Ring conjugation marker.
Ether (Ar-O-R)	v(C-O) asym	1230 – 1260	Strong	Confirms 5-ethoxy presence.
Ether (Ar-O-R)	v(C-O) sym	1020 – 1050	Med	Secondary ether confirmation.
Aromatic C-H	δ(C-H) OOP	800 – 860	Strong	Confirms 1,2,5-substitution pattern.
Aryl Bromide	v(C-Br)	550 – 650	Weak/Med	Heavy atom stretch; fingerprint only.

Quality Control Workflow

Use the following logic flow to validate incoming raw material batches.



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Figure 2: Logical decision tree for spectral validation of **2-Bromo-5-ethoxybenzoic acid**.

References

- NIST Chemistry WebBook. (2024). Infrared Spectroscopy of Benzoic Acid Derivatives. National Institute of Standards and Technology.[1] [\[Link\]](#)

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Sources

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